Sphondin

Vue d'ensemble

Description

La sphondine est un composé furanocoumarinique naturel que l'on trouve dans diverses plantes, en particulier dans la famille des Apiacées. Elle est connue pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticonvulsivantes et antivirales .

Applications De Recherche Scientifique

Sphondin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other furanocoumarin derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and natural product-based therapies

Mécanisme D'action

Target of Action

Sphondin primarily targets the HBx protein of the Hepatitis B virus (HBV) . HBx is a key regulatory protein that plays a crucial role in the replication of HBV, making it a significant target for antiviral strategies .

Mode of Action

This compound interacts with its target, the HBx protein, by preferentially binding to it at residue Arg72 . This binding leads to an increased degradation of the HBx protein via the 26S proteasome . As a result, the recruitment of HBx to cccDNA is significantly reduced .

Biochemical Pathways

The interaction of this compound with the HBx protein affects the cccDNA transcriptional activity, a critical step in the HBV replication process . This compound markedly inhibits cccDNA transcriptional activity without affecting the cccDNA level . This leads to a decrease in both intracellular HBsAg production and HBV RNA levels .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of both intracellular HBsAg production and HBV RNA levels . By promoting the degradation of the HBx protein, this compound effectively inhibits cccDNA transcription and HBsAg expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sphondine peut être synthétisée par diverses réactions chimiques impliquant le couplage de précurseurs appropriés. Une méthode courante consiste à cycliser des composés phénoliques appropriés dans des conditions spécifiques pour former la structure furanocoumarinique .

Méthodes de production industrielle

La production industrielle de sphondine implique généralement l'extraction à partir de sources naturelles, telles que les plantes de la famille des Apiacées. L'extraction par fluide supercritique (SFE) et l'extraction par Soxhlet sont des méthodes couramment utilisées pour obtenir des rendements élevés en sphondine .

Analyse Des Réactions Chimiques

Types de réactions

La sphondine subit diverses réactions chimiques, notamment :

Oxydation : La sphondine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la furanocoumarine.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de sphondine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la sphondine avec des activités biologiques modifiées .

Applications de la recherche scientifique

La sphondine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres dérivés de la furanocoumarine.

Biologie : Étudiée pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Enquêtée pour ses propriétés antivirales, anti-inflammatoires et anticancéreuses potentielles.

Industrie : Utilisée dans le développement de produits pharmaceutiques et de thérapies à base de produits naturels

Mécanisme d'action

La sphondine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antivirale : La sphondine inhibe la production de l'antigène de surface de l'hépatite B (HBsAg) et la transcription de l'ADNccc en favorisant la dégradation de la protéine HBx.

Activité anti-inflammatoire : La sphondine inhibe l'expression de la cyclooxygénase-2 (COX-2) et la libération de la prostaglandine E2 (PGE2) en réponse aux stimuli inflammatoires.

Activité anticonvulsivante : La sphondine module l'activité neuronale pour prévenir les crises.

Comparaison Avec Des Composés Similaires

La sphondine est comparée à d'autres composés furanocoumariniques similaires, tels que :

Angélicine : Connue pour ses propriétés phototoxiques et anticancéreuses.

Isobergaptène : Présente des activités biologiques similaires, mais avec une puissance différente.

Pimpinéline : Une autre furanocoumarine aux effets anti-inflammatoires et anticancéreux

Ces composés présentent des similitudes structurelles, mais diffèrent par leurs activités biologiques et leurs applications spécifiques.

Activité Biologique

Sphondin is a naturally occurring compound classified as a methoxyfuranocoumarin (MFC) derived from various plant sources. Recent studies have highlighted its significant biological activities, particularly its antiviral properties, especially against the hepatitis B virus (HBV). This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral effect against HBV . A study conducted by Hu et al. (2023) demonstrated that this compound effectively inhibits the production of hepatitis B surface antigen (HBsAg) and reduces the transcription of covalently closed circular DNA (cccDNA) by promoting the degradation of HBx protein, which is crucial for HBV replication. The study reported that this compound treatment significantly decreased HBV RNA levels and capsid-derived DNA in HepG2-NTCP cells, indicating a potent antiviral mechanism at play .

| Parameter | Control | This compound Treatment |

|---|---|---|

| HBsAg Production | High | Low |

| HBV RNA Levels | High | Significantly Reduced |

| cccDNA Transcription | Active | Inhibited |

Cytotoxicity and Anti-Proliferative Effects

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicated that this compound does not inhibit the growth of human bladder carcinoma cells but shows varying effects on other cancer types. For instance, it has been observed to induce apoptosis in certain cell lines through mechanisms involving caspase activation and modulation of survival signaling pathways .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. The linear structure of this compound contributes to its activity, with specific functional groups influencing its interaction with biological targets. This relationship has been explored in various studies, emphasizing the importance of molecular configuration in determining biological efficacy .

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

- Hepatitis B Virus Inhibition : A detailed investigation into this compound's mechanism revealed its ability to disrupt HBV replication pathways, leading to decreased viral load in treated cells .

- Cancer Cell Studies : While this compound showed limited efficacy against certain cancer cell lines, it has been noted for its potential use in combination therapies to enhance the effectiveness of existing treatments .

Propriétés

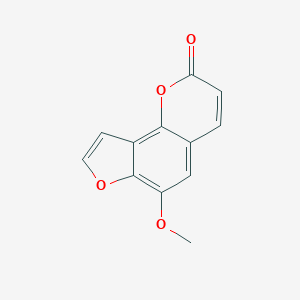

IUPAC Name |

6-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJNIBLOSKIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197481 | |

| Record name | Sphondin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White powder | |

CAS No. |

483-66-9 | |

| Record name | Sphondin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphondin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphondin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphondin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sphondin exhibits antiviral activity against HBV by binding to the HBx protein, specifically at the Arg72 residue. [] This interaction promotes the degradation of HBx via the 26S proteasome pathway. []

A: HBx protein is crucial for HBV replication as it facilitates the transcription of the viral covalently closed circular DNA (cccDNA). [] By promoting HBx degradation, this compound reduces HBx recruitment to cccDNA, thereby inhibiting cccDNA transcription and subsequently, the production of HBsAg (Hepatitis B surface antigen). []

ANone: The molecular formula of this compound is C15H12O4, and its molecular weight is 256.25 g/mol.

A: While the provided papers mention the use of spectroscopic methods like H1NMR, IR, C NMR, and DEPT-135 for this compound identification, [, , ] specific spectroscopic data is not detailed within the text.

ANone: The research papers do not indicate any catalytic properties associated with this compound. Its primary mode of action is through binding and promoting protein degradation.

ANone: The provided research papers primarily focus on the biological activity, chemical characterization, and some aspects of this compound's mechanism of action. They do not provide sufficient information to answer questions related to aspects 5-26.

A: Early research identified this compound as a phototoxic compound present in plants like Heracleum laciniatum. [, , , ] Studies on its phototoxic potential and action spectrum were conducted, highlighting its ability to induce photosensitivity. [, , ]

A: Research indicates that this compound exhibits inhibitory effects on the growth of human bladder carcinoma cell line E-J in vitro. [] Additionally, it displays antifungal activity against citrus fungus pathogens. [] These findings suggest potential applications of this compound in oncology and agriculture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.